d-threo-PDMP
d-threo-PDMP
Glucosylceramide synthase inhibitor. Antimalarial activity. Antileukemic activity in combination with tetrandrine (Asc 2464). Active in vitro. See similar compounds
DL-threo PDMP is a mixture of ceramide analogs that contains two of the four possible stereoisomers of PDMP: D-threo-(1R,2R)-PDMP and L-threo-(1S,2S)-PDMP. DL-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo-(1R,2R) enantiomer. The D-threo-PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. DL-threo-PDMP increases amyloid-β (1-42) (Aβ42) and Aβ39 production independent of ceramide metabolism via modulation of γ-secretase activity in HEK293 cells expressing the γ-secretase substrate SC100.6
PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
DL-threo PDMP is a mixture of ceramide analogs that contains two of the four possible stereoisomers of PDMP: D-threo-(1R,2R)-PDMP and L-threo-(1S,2S)-PDMP. DL-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo-(1R,2R) enantiomer. The D-threo-PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. DL-threo-PDMP increases amyloid-β (1-42) (Aβ42) and Aβ39 production independent of ceramide metabolism via modulation of γ-secretase activity in HEK293 cells expressing the γ-secretase substrate SC100.6
PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Brand Name:
Vulcanchem
CAS No.:
80938-69-8
VCID:
VC20871528
InChI:
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES:
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula:
C23H39ClN2O3
Molecular Weight:
427 g/mol
d-threo-PDMP
CAS No.: 80938-69-8
Cat. No.: VC20871528
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glucosylceramide synthase inhibitor. Antimalarial activity. Antileukemic activity in combination with tetrandrine (Asc 2464). Active in vitro. See similar compounds DL-threo PDMP is a mixture of ceramide analogs that contains two of the four possible stereoisomers of PDMP: D-threo-(1R,2R)-PDMP and L-threo-(1S,2S)-PDMP. DL-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo-(1R,2R) enantiomer. The D-threo-PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. DL-threo-PDMP increases amyloid-β (1-42) (Aβ42) and Aβ39 production independent of ceramide metabolism via modulation of γ-secretase activity in HEK293 cells expressing the γ-secretase substrate SC100.6 PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis. |
|---|---|
| CAS No. | 80938-69-8 |
| Molecular Formula | C23H39ClN2O3 |
| Molecular Weight | 427 g/mol |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
| Standard InChI | InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 |
| Standard InChI Key | HVJHJOYQTSEKPK-BLDCTAJRSA-N |
| Isomeric SMILES | CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
| SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
| Canonical SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
| Appearance | Unit:100 mgPurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator